![molecular formula C8H6BrNO3 B1376124 7-Bromo-2,3-dihydrobenzo[d]oxazole-2-carboxylic acid CAS No. 1211597-12-4](/img/structure/B1376124.png)

7-Bromo-2,3-dihydrobenzo[d]oxazole-2-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

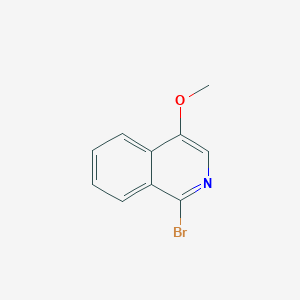

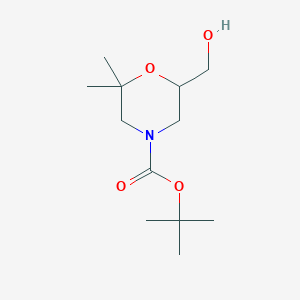

7-Bromo-2,3-dihydrobenzo[d]oxazole-2-carboxylic acid is a chemical compound with the molecular formula C8H6BrNO3 . It has an average mass of 244.042 Da and a monoisotopic mass of 242.953094 Da . The compound contains a total of 20 bonds, including 14 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, and 6 aromatic bonds. It also includes 1 five-membered ring and 1 six-membered ring .

Molecular Structure Analysis

The molecular structure of 7-Bromo-2,3-dihydrobenzo[d]oxazole-2-carboxylic acid consists of a five-membered oxazole ring fused with a six-membered benzene ring . The oxazole ring carries a bromine atom at the 7th position and a carboxylic acid group at the 2nd position .Physical And Chemical Properties Analysis

The predicted boiling point of the compound is 421.3±37.0 °C, and its predicted density is 1.886±0.06 g/cm3 . The predicted pKa value, which indicates the acidity of the compound, is 1.50±0.10 .科学的研究の応用

Synthesis of 1,3-Oxazoles

7-Bromo-2,3-dihydrobenzo[d]oxazole-2-carboxylic acid: is a valuable precursor in the synthesis of 1,3-oxazoles , a class of heterocyclic compounds. These compounds have diverse applications, including use as building blocks in pharmaceuticals and agrochemicals . The bromine atom on the oxazole ring can undergo palladium-catalyzed cross-coupling reactions, allowing for the introduction of various aryl or heteroaryl groups .

Organic Synthesis Intermediate

This compound serves as an intermediate in organic synthesis. It can be used to introduce the oxazole ring into more complex molecules. The oxazole ring is a common motif in many biologically active compounds, and its incorporation can enhance the pharmacological properties of a drug .

Medicinal Chemistry

In medicinal chemistry, 7-Bromo-2,3-dihydrobenzo[d]oxazole-2-carboxylic acid is used as a starting material for the synthesis of potential therapeutic agents. Its structure is amenable to modification, allowing researchers to derive a variety of compounds with potential activity against various diseases .

Material Science Applications

The oxazole derivatives synthesized from this compound can be used in material science. They can contribute to the development of new materials with specific optical or electronic properties, which are useful in creating advanced technologies .

Catalysis

The compound can act as a ligand for catalysts used in various chemical reactions. Its ability to coordinate to metals can be exploited to create catalysts that facilitate reactions such as carbon-carbon bond formation, which is a fundamental transformation in chemistry .

Environmental Chemistry

In environmental chemistry, derivatives of 7-Bromo-2,3-dihydrobenzo[d]oxazole-2-carboxylic acid can be studied for their potential use in the degradation of pollutants. The oxazole ring might interact with environmental contaminants, leading to their breakdown and neutralization .

特性

IUPAC Name |

7-bromo-2,3-dihydro-1,3-benzoxazole-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO3/c9-4-2-1-3-5-6(4)13-7(10-5)8(11)12/h1-3,7,10H,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLPKVWYMVJLHDW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)OC(N2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50856256 |

Source

|

| Record name | 7-Bromo-2,3-dihydro-1,3-benzoxazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50856256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromo-2,3-dihydrobenzo[d]oxazole-2-carboxylic acid | |

CAS RN |

1211597-12-4 |

Source

|

| Record name | 7-Bromo-2,3-dihydro-1,3-benzoxazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50856256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-Acetylphenyl)-3-[(cyclopropylmethyl)amino]pyrrolidine-2,5-dione](/img/structure/B1376047.png)

![Benzyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B1376055.png)

![Ethyl 3-{3-[(methylcarbamoyl)methyl]-1,2,4-oxadiazol-5-yl}propanoate](/img/structure/B1376058.png)

![[(2,2,2-Trifluoroethyl)sulfanyl]methanimidamide; trifluoromethanesulfonic acid](/img/structure/B1376059.png)

![5-Bromo-3-methyl-1H-pyrazolo[3,4-B]pyrazine](/img/structure/B1376063.png)